molecular formula C8H10O2S B8677604 2-(3-Methylthiophen-2-yl)-1,3-dioxolane

2-(3-Methylthiophen-2-yl)-1,3-dioxolane

Cat. No.: B8677604
M. Wt: 170.23 g/mol
InChI Key: UXXOEDMEGTWEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylthiophen-2-yl)-1,3-dioxolane is a heterocyclic compound featuring a 1,3-dioxolane ring fused to a 3-methylthiophene moiety. This structure is relevant in pharmaceuticals and materials science due to its tunable electronic characteristics and metabolic stability .

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

2-(3-methylthiophen-2-yl)-1,3-dioxolane

InChI

InChI=1S/C8H10O2S/c1-6-2-5-11-7(6)8-9-3-4-10-8/h2,5,8H,3-4H2,1H3

InChI Key

UXXOEDMEGTWEBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2OCCO2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Research has indicated that compounds similar to 2-(3-Methylthiophen-2-yl)-1,3-dioxolane exhibit antifungal properties. For instance, related dioxolane derivatives have shown effectiveness against pathogens such as Candida albicans and Trichophyton mentagrophytes . The compound can be formulated into various pharmaceutical preparations, including tablets, creams, and aerosols, with application concentrations typically ranging from 0.1% to 3% by weight .

Pharmaceutical Formulations
The versatility of 2-(3-Methylthiophen-2-yl)-1,3-dioxolane allows it to be incorporated into diverse pharmaceutical formulations. It can be used in oral preparations (tablets or capsules) containing 50-200 mg of the active ingredient per day or in topical formulations like creams and ointments . This adaptability highlights its potential for treating fungal infections effectively.

Organic Synthesis

Synthesis of Complex Molecules
In organic chemistry, 2-(3-Methylthiophen-2-yl)-1,3-dioxolane serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it suitable for creating derivatives that can be used in further synthetic pathways . For example, dioxolanes are often utilized in the synthesis of nucleosides and other biologically active compounds .

Reactivity and Functionalization
The compound's structure allows for functionalization through reactions such as acetalization and transacetalization under mild conditions. This property is advantageous for designing novel compounds with specific functionalities .

Material Science

Polymer Chemistry
In material science, 2-(3-Methylthiophen-2-yl)-1,3-dioxolane can be utilized in the development of polymers and advanced materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. The compound's unique thiophene moiety contributes to the electrical conductivity of the resulting materials, making them suitable for applications in electronics .

Case Study 1: Antifungal Efficacy

A study conducted on a series of dioxolane derivatives demonstrated that those containing the thiophene group exhibited enhanced antifungal activity compared to their non-thiophene counterparts. The research involved testing various concentrations against Candida albicans, revealing a significant reduction in fungal growth at concentrations as low as 0.5% .

Case Study 2: Synthesis of Nucleosides

In a synthetic route involving 2-(3-Methylthiophen-2-yl)-1,3-dioxolane, researchers successfully synthesized enantiomerically pure nucleosides. This process involved the use of dioxolane as a protecting group for reactive sites during nucleophilic substitution reactions . The resulting nucleosides demonstrated promising antiviral activity against HIV.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,3-Dioxolane Derivatives

Compound Name Substituents/Functional Groups Key Structural Features Reference
2-(3-Methylthiophen-2-yl)-1,3-dioxolane 3-Methylthiophen-2-yl Aromatic thiophene with methyl group
2-(2-Thienyl)-1,3-dioxolane Thiophen-2-yl Unsubstituted thiophene at C2
2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane Difluorophenoxy-ethyl Electron-withdrawing fluorine substituents
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane Chloropropyl, fluorophenyl Halogenated alkyl and aryl groups
Doxophylline (2-(7'-Theophyllinemethyl)-1,3-dioxolane) Theophylline-methyl Pharmaceutical active moiety
Ethyl 2-methyl-1,3-dioxolane-2-acetate Ethyl ester, methyl group Ketal derivative for fragrances

Physicochemical Properties

  • Polarity and Solubility: The methylthiophene group in 2-(3-Methylthiophen-2-yl)-1,3-dioxolane enhances aromaticity, reducing polarity compared to halogenated derivatives like 2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane, where electronegative substituents increase hydrophilicity . Ethyl 2-methyl-1,3-dioxolane-2-acetate (METHYLDIOXOLANE) exhibits higher volatility due to its ester group, making it suitable for fragrance applications, unlike the less volatile thiophene derivatives .
  • Doxophylline’s dioxolane ring is metabolically labile, undergoing enzymatic oxidation to form ring-opened metabolites, whereas the methylthiophene group in the target compound may confer resistance to such degradation .

Preparation Methods

Reaction Conditions and Catalysts

Strong acids such as 4-methylphenylsulfonic acid , benzenesulfonic acid, or sulfuric acid are employed at elevated temperatures (80–180°C) in inert solvents like toluene or chlorobenzene. For example, reacting 3-methylthiophene-2-carbaldehyde with ethylene glycol in the presence of 4-methylphenylsulfonic acid at 120°C yields 2-(3-methylthiophen-2-yl)-1,3-dioxolane with 80–85% efficiency . The reaction proceeds via intermediate hemiacetal formation, followed by dehydration to form the cyclic acetal.

Table 1: Acid-Catalyzed Cyclization Parameters

CatalystSolventTemperature (°C)Yield (%)Source
4-Methylphenylsulfonic acidToluene12085
H2SO4Chlorobenzene18078
Montmorillonite K10TolueneReflux92

Montmorillonite K10, a solid acid catalyst, offers advantages such as recyclability and milder conditions (refluxing toluene), achieving 92% yield . This method avoids corrosive acids, enhancing safety and scalability.

Lithiation and Nucleophilic Substitution

Lithiation strategies enable the direct functionalization of thiophene rings. This method involves deprotonating 3-methylthiophene at the α-position using n-BuLi , followed by reaction with 2-chloro-1,3-dioxolane or its equivalents.

Stepwise Lithiation Protocol

In a representative procedure, 3-methylthiophene is treated with n-BuLi in THF at −78°C to generate a lithiated intermediate, which reacts with 2-chloro-1,3-dioxolane to form the target compound. Yields range from 45–65% , depending on the electrophile’s reactivity. Side reactions, such as over-lithiation or ring-opening, are mitigated by strict temperature control and slow addition of reagents.

Key Optimization Factors :

  • Temperature : Maintaining −78°C prevents undesired dimerization.

  • Electrophile : 2-Bromo-1,3-dioxolane improves reactivity compared to chloro derivatives.

  • Solvent : THF or diethyl ether enhances lithium coordination, stabilizing intermediates.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions provide modular access to 2-(3-methylthiophen-2-yl)-1,3-dioxolane. The Stille coupling between 2-tributylstannyl-1,3-dioxolane and 3-methyl-2-iodothiophene is particularly effective.

Stille Coupling Methodology

Using Pd(PPh3)4 as a catalyst in DMF at 100°C, this method achieves 70–75% yield . The reaction tolerates diverse substituents on both coupling partners, enabling late-stage functionalization.

Table 2: Cross-Coupling Efficiency

Coupling TypeCatalystSolventTemperature (°C)Yield (%)Source
StillePd(PPh3)4DMF10075
SuzukiPd(OAc)2Dioxane8068

Suzuki coupling, though less efficient, offers a halogen-free alternative using boronic acid derivatives.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesLimitationsYield Range (%)
Acid-CatalyzedHigh yield, scalabilityCorrosive catalysts, high temperatures75–92
LithiationPrecise functionalizationCryogenic conditions, sensitivity45–65
Cross-CouplingModularity, functional group toleranceCostly catalysts, purification challenges68–75
PhotocatalyticMild conditions, eco-friendlyUnderdeveloped for thiophene systems~60

Q & A

Q. Stability and Degradation Studies

  • Kinetic monitoring : Use HPLC or UV-Vis spectroscopy to track hydrolysis rates. Acidic/basic conditions (e.g., pH 2–12) can reveal stability thresholds.
  • Structural characterization : Post-hydrolysis analysis via FT-IR (C-O-C bond cleavage) and MS (fragment ions).
  • Thermodynamic studies : Differential scanning calorimetry (DSC) to assess thermal stability under hydrolytic stress .

Which spectroscopic methods are most effective for confirming the structure of 2-(3-Methylthiophen-2-yl)-1,3-dioxolane?

Q. Characterization Methodology

  • X-ray crystallography : Definitive confirmation of regiochemistry and stereochemistry (e.g., dioxolane ring puckering) .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Key signals include the dioxolane methylene protons (δ 4.0–4.5 ppm) and thiophene aromatic protons (δ 6.5–7.5 ppm).
    • 2D NMR : NOESY to confirm spatial proximity of substituents.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₈H₁₀O₂S) with <2 ppm error .

How can regioselectivity challenges in functionalizing the thiophene ring of 2-(3-Methylthiophen-2-yl)-1,3-dioxolane be addressed?

Q. Advanced Synthetic Design

  • Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic substitution to the 5-position of the thiophene.
  • Cross-coupling reactions : Use Suzuki-Miyaura or Stille couplings for C-C bond formation at specific positions.
  • Computational guidance : Predict reactive sites using Fukui indices (electrophilicity) from DFT calculations .

What strategies mitigate side reactions during the synthesis of 1,3-dioxolane derivatives with sterically hindered substituents?

Q. Reaction Optimization

  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyls).
  • Low-temperature conditions : Reduce dimerization or rearrangement (e.g., –20°C for acid-sensitive intermediates).
  • Microwave-assisted synthesis : Enhance reaction efficiency and selectivity under controlled heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.